![molecular formula C11H10Cl3NO3 B13330198 2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester CAS No. 910297-65-3](/img/structure/B13330198.png)
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester is a complex organic compound with the molecular formula C11H10Cl3NO3 and a molecular weight of 310.56 g/mol . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester involves multiple steps. One common method includes the reaction of 3-chloro-2-aminophenol with chloroacetyl chloride to form an intermediate, which is then esterified with 2-chloroacetic acid . The reaction conditions typically involve the use of solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond yields 2-chloroacetic acid and the corresponding alcohol .
Scientific Research Applications
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying proteins and nucleic acids. This modification can inhibit enzyme activity or alter cellular processes, making it useful in research applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic Acid: Similar in structure but with two chlorine atoms on the acetic acid moiety.
Trichloroacetic Acid: Contains three chlorine atoms on the acetic acid moiety.
Fluoroacetic Acid: Contains a fluorine atom instead of chlorine.
Bromoacetic Acid: Contains a bromine atom instead of chlorine.
Uniqueness
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester is unique due to its specific structure, which combines a chloroacetyl group with a phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Properties
CAS No. |
910297-65-3 |
|---|---|
Molecular Formula |
C11H10Cl3NO3 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
[3-chloro-2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate |
InChI |
InChI=1S/C11H10Cl3NO3/c12-4-9(16)15-11-7(2-1-3-8(11)14)6-18-10(17)5-13/h1-3H,4-6H2,(H,15,16) |
InChI Key |
DTQGEOWWVSUDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCl)COC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13330123.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B13330125.png)
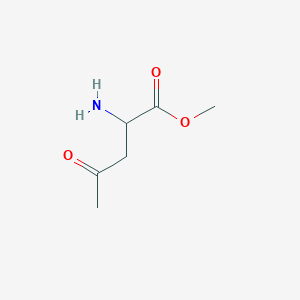

amine](/img/structure/B13330136.png)
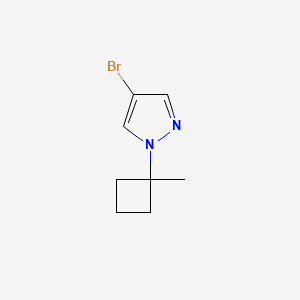

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B13330141.png)
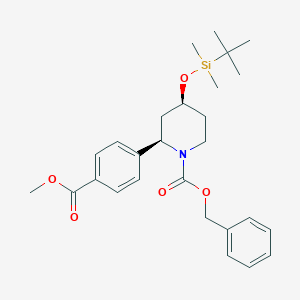
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13330158.png)
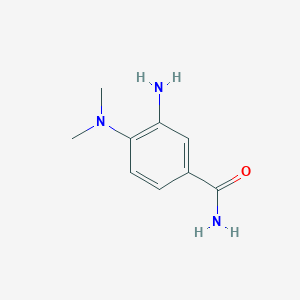
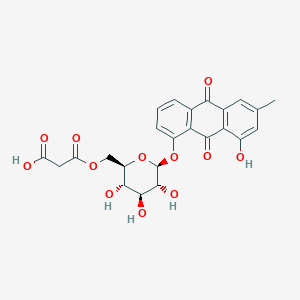
![Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13330183.png)
![1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]](/img/structure/B13330194.png)
